

understanding the amphipathic nature of 1,2-O-Ditetradecyl-rac-glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-O-Ditetradecyl-rac-glycerol

Cat. No.: B054222

[Get Quote](#)

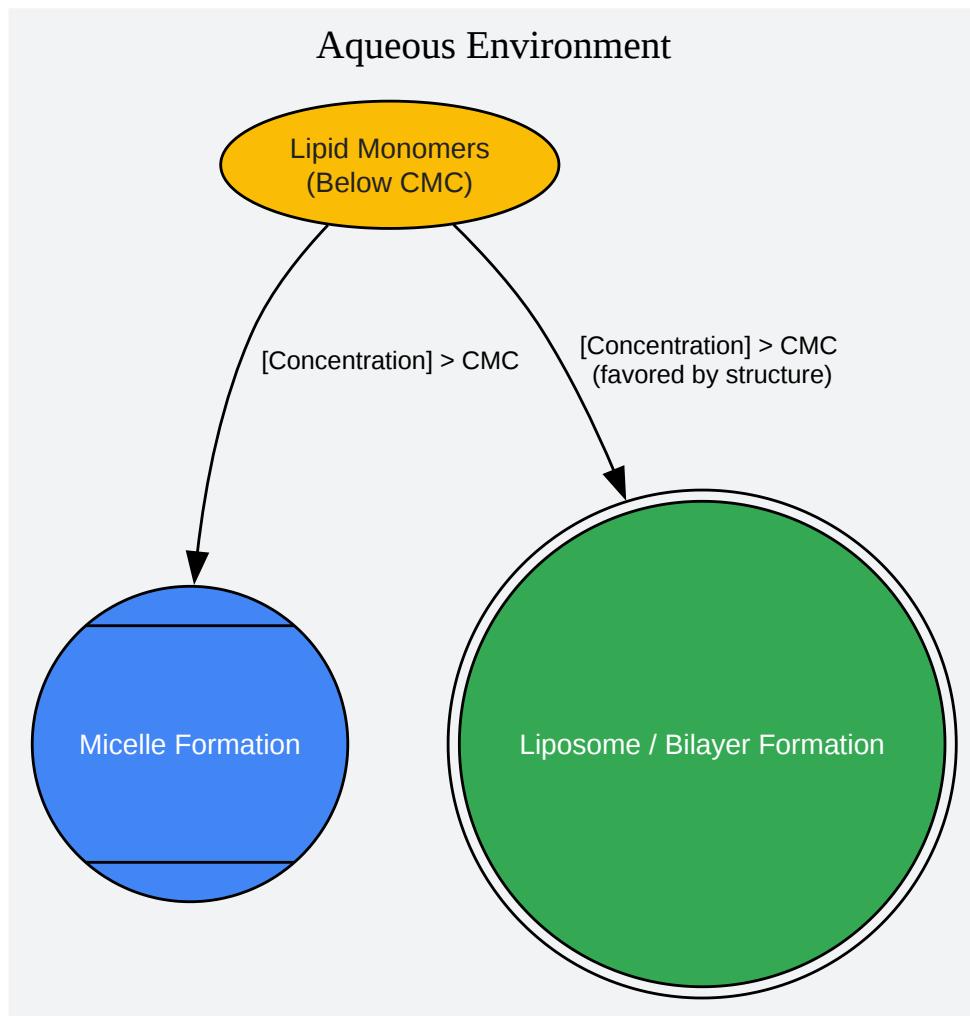
An In-depth Technical Guide to the Amphipathic Nature of **1,2-O-Ditetradecyl-rac-glycerol**

Introduction

1,2-O-Ditetradecyl-rac-glycerol is a synthetic, saturated di-O-alkyl glycerol, a type of ether lipid. Its molecular structure is foundational to its function, conferring a distinct amphipathic character that makes it a valuable tool for researchers, scientists, and drug development professionals. Amphipathic molecules possess both hydrophilic (water-loving) and hydrophobic (water-fearing) properties.^[1] In **1,2-O-Ditetradecyl-rac-glycerol**, this duality arises from a polar glycerol head group and two nonpolar fourteen-carbon (tetradecyl) alkyl chains.^{[2][3]}

Unlike the more common diacylglycerols (DAGs) which feature ester linkages, this compound's alkyl chains are connected to the glycerol backbone via ether bonds.^{[2][4]} This structural feature significantly increases its chemical stability by providing resistance to enzymatic and chemical hydrolysis. This guide provides a comprehensive examination of the physicochemical properties of **1,2-O-Ditetradecyl-rac-glycerol**, its self-assembly behavior, its role in cellular signaling, and detailed experimental protocols for its application.

Physicochemical Properties


The defining characteristic of **1,2-O-Ditetradecyl-rac-glycerol** is its molecular structure: a glycerol backbone with two tetradecyl ether-linked chains at the sn-1 and sn-2 positions, leaving a free hydroxyl group at the sn-3 position. The long hydrocarbon chains form a nonpolar, hydrophobic tail, while the glycerol hydroxyl group constitutes a polar, hydrophilic

head. This amphipathic nature governs its solubility, self-assembly, and utility in various formulations.^{[1][2]} It is considered a hydrophobic compound, practically insoluble in water but soluble in organic solvents like chloroform.^{[3][5]}

Property	Value	Reference(s)
IUPAC Name	(2S)-2,3-di(tetradecoxy)propan-1-ol	[2]
Synonyms	1,2-di-O-tetradecyl-rac-glycerol, 2,3-bis(tetradecyloxy)propan-1-ol	[3] [6]
CAS Number	36314-51-9	[2] [6]
Molecular Formula	C ₃₁ H ₆₄ O ₃	[2] [3]
Molecular Weight	~484.8 g/mol	[2] [3]
Appearance	White powder/solid	[7]
Solubility	Practically insoluble in water; Soluble in chloroform.	[3] [5]
Storage Temperature	-20°C	[3]

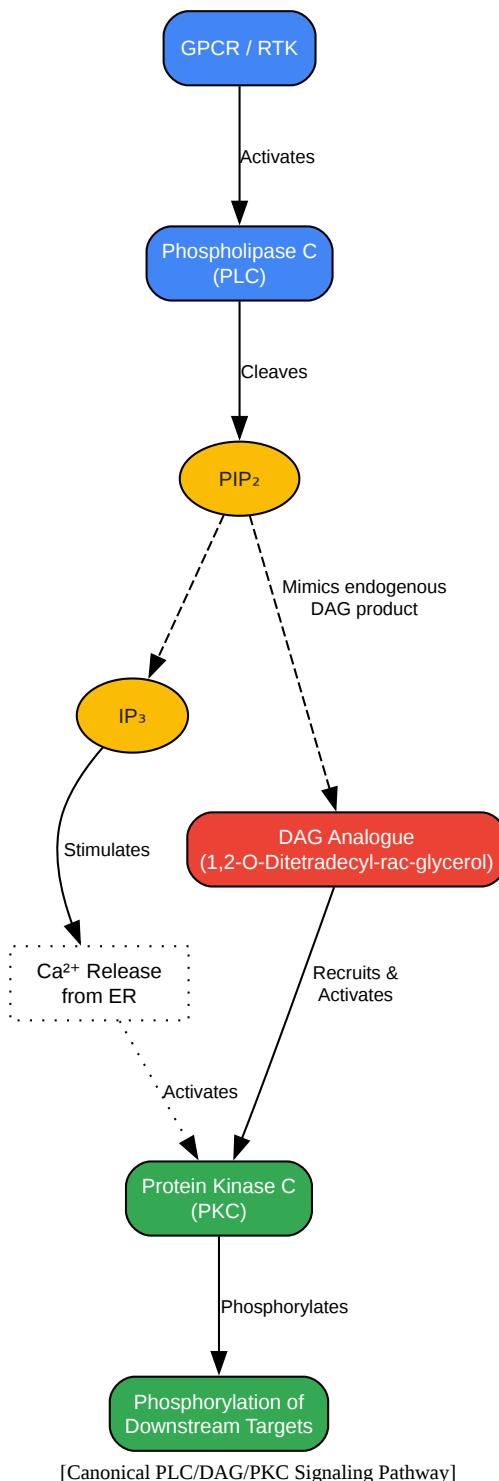
Amphipathicity and Self-Assembly

In aqueous environments, the hydrophobic tails of **1,2-O-Ditetradecyl-rac-glycerol** avoid contact with water, while the hydrophilic heads interact favorably with it. This energetic preference drives the spontaneous self-assembly of monomers into organized supramolecular structures once a certain threshold concentration, the Critical Micelle Concentration (CMC), is exceeded.^{[8][9]} Below the CMC, the lipid exists as monomers. Above the CMC, it aggregates to form structures like micelles or lipid bilayers (which form vesicles or liposomes), effectively sequestering the hydrophobic tails from the aqueous phase.^[9] This behavior is fundamental to its application in forming drug delivery vehicles.^{[2][7]}

[Self-Assembly of Amphipathic Lipids]

[Click to download full resolution via product page](#)

Diagram of amphipathic lipid self-assembly in an aqueous solution.


Applications in Drug Delivery

The ability to form stable vesicles makes **1,2-O-Ditetradecyl-rac-glycerol** a valuable component in drug delivery systems, particularly in the formulation of liposomes and other lipid-based nanoparticles.^[7]

- Drug Encapsulation: Its amphipathic nature allows for the encapsulation of a wide range of pharmaceuticals. Hydrophobic drugs can be partitioned into the lipid bilayer, while hydrophilic agents can be contained within the aqueous core of a liposome.
- Enhanced Stability: The ether linkages are resistant to hydrolysis by phospholipases, leading to more stable nanocarriers with longer circulation times *in vivo* compared to their ester-linked counterparts.^[2]
- Biocompatibility: As a lipid, it is generally biocompatible and biodegradable, making it suitable for various administration routes.^[7]
- Emulsifier and Stabilizer: It is also used as an effective emulsifier and stabilizing agent in cosmetic and food industries.^{[7][10][11]}

Role in Cellular Signaling

Ether lipids and their diacylglycerol analogues are recognized as important modulators of cellular signaling pathways.^{[12][13]} While **1,2-O-Ditetradecyl-rac-glycerol** is an ether-linked lipid, it is a structural mimic of endogenous 1,2-diacylglycerol (DAG), a critical second messenger. Endogenous DAG is produced by the enzymatic cleavage of membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC). DAG then recruits and activates members of the Protein Kinase C (PKC) family, which go on to phosphorylate a multitude of downstream protein targets, regulating processes such as cell growth, differentiation, and apoptosis.^[14] Synthetic DAG analogues are frequently used in research to directly activate PKC and study these pathways.

[Click to download full resolution via product page](#)

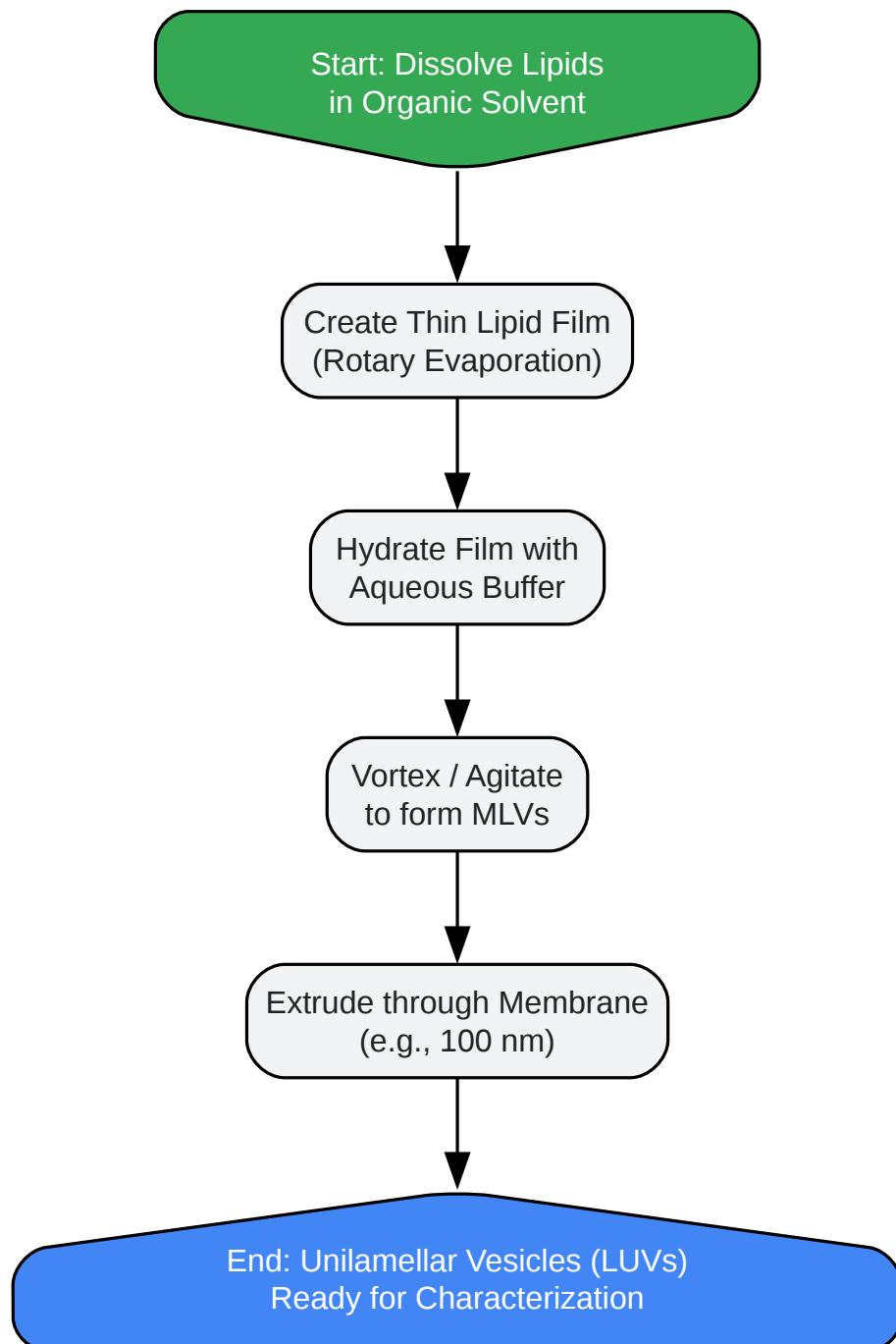
The role of DAG analogues in activating the Protein Kinase C pathway.

Experimental Protocols

The following protocols are standard methodologies for the formulation and characterization of systems involving **1,2-O-Ditetradecyl-rac-glycerol**.

Protocol 1: Preparation of Liposomes via Thin-Film Hydration

This common method is used to prepare multilamellar and unilamellar vesicles.[15][16]


Materials:

- **1,2-O-Ditetradecyl-rac-glycerol**
- Other lipids as required (e.g., a phospholipid like DSPC, cholesterol)
- Organic solvent (e.g., chloroform or 2:1 chloroform:methanol)
- Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Round-bottom flask, rotary evaporator, water bath, vortex mixer, liposome extruder with polycarbonate membranes (e.g., 100 nm).

Procedure:

- Lipid Film Formation: Dissolve **1,2-O-Ditetradecyl-rac-glycerol** and any other lipids in the organic solvent within a round-bottom flask.
- Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a temperature above the lipid's phase transition temperature to form a thin, uniform lipid film on the flask wall.
- Hydration: Add the aqueous hydration buffer to the flask. Agitate using a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs).
- Extrusion (Size Reduction): To obtain unilamellar vesicles (LUVs) of a defined size, repeatedly pass the MLV suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm).

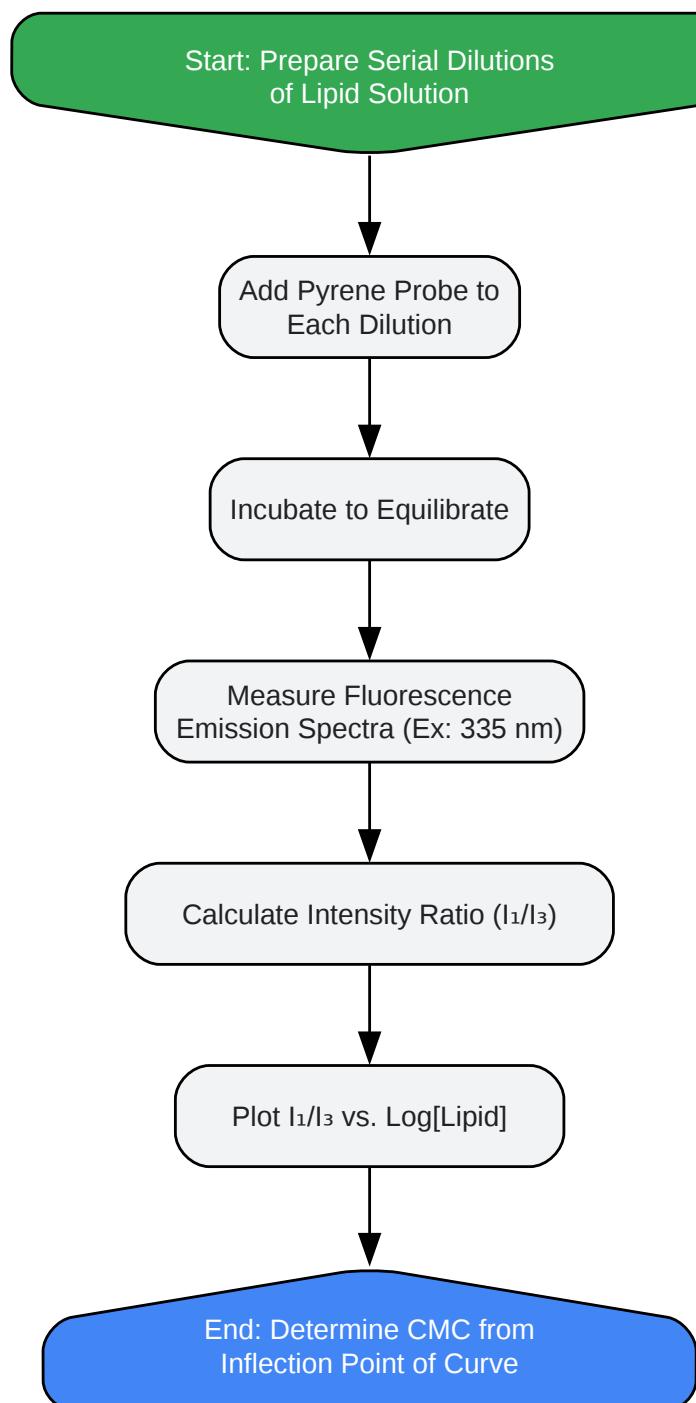
- Characterization: Analyze the resulting liposome suspension for particle size, polydispersity index (PDI), and zeta potential.

[Click to download full resolution via product page](#)

Workflow for preparing liposomes by thin-film hydration and extrusion.

Protocol 2: Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring changes in a solution's physical properties as a function of surfactant concentration. A common method uses the fluorescence probe pyrene. [17]


Materials:

- **1,2-O-Ditetradecyl-rac-glycerol**
- Pyrene stock solution (in a volatile solvent like acetone)
- High-purity water or buffer
- Glass vials, spectrofluorometer.

Procedure:

- Sample Preparation: Prepare a series of aqueous solutions with varying concentrations of **1,2-O-Ditetradecyl-rac-glycerol**.
- Probe Addition: Add a small aliquot of the pyrene stock solution to each vial and allow the solvent to evaporate completely, leaving a thin film of pyrene.
- Incubation: Add the lipid solutions to the pyrene-coated vials. The final pyrene concentration should be very low (~1 μ M). Incubate the solutions to allow for equilibration and pyrene partitioning.
- Fluorescence Measurement: Measure the fluorescence emission spectra of each sample (excitation at ~335 nm). Record the intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

- Data Analysis: Calculate the intensity ratio (I_1/I_3) for each lipid concentration. Plot the I_1/I_3 ratio against the logarithm of the lipid concentration. The CMC is identified as the point of inflection in the resulting sigmoidal curve, where the ratio sharply decreases as pyrene moves from the polar aqueous environment into the nonpolar micellar core.

[Click to download full resolution via product page](#)

Workflow for determining the Critical Micelle Concentration (CMC).

Conclusion

The amphipathic nature of **1,2-O-Ditetradecyl-rac-glycerol** is the cornerstone of its utility in scientific research and pharmaceutical development. The combination of a hydrophilic glycerol head and dual hydrophobic alkyl tails, connected by stable ether linkages, allows for the predictable self-assembly into robust supramolecular structures. This property is expertly leveraged in the design of advanced drug delivery systems to enhance the stability and bioavailability of therapeutic agents. Furthermore, its structural similarity to endogenous signaling lipids makes it a relevant molecule for studying cellular pathways. The protocols detailed herein provide a foundation for researchers to effectively utilize and characterize this versatile ether lipid in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1,2-O,O-Ditetradecyl-rac-glycerol | Benchchem [benchchem.com]
- 3. 1,2-Di-O-tetradecyl-rac-glycerol, 1561-55-3 | BroadPharm [broadpharm.com]
- 4. Ether lipid - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. 1,2-O-Ditetradecyl-rac-glycerol - Safety Data Sheet [chemicalbook.com]
- 7. netascientific.com [netascientific.com]
- 8. phospholipid-research-center.com [phospholipid-research-center.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. 1,2-O,O-Ditetradecyl-rac-glycerol | Measles Who [who-measles.org]
- 11. 1,2-O,O-Ditetradecyl-rac-glycerol | Glyko [glyko.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]

- 14. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b054222)
- 15. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b054222)
- 16. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b054222)
- 17. Critical Micelle Concentrations (CMCs) - Avanti Research™ Polar Lipids [\[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- To cite this document: BenchChem. [understanding the amphipathic nature of 1,2-O-Ditetradecyl-rac-glycerol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b054222#understanding-the-amphipathic-nature-of-1-2-o-ditetradecyl-rac-glycerol\]](https://www.benchchem.com/product/b054222#understanding-the-amphipathic-nature-of-1-2-o-ditetradecyl-rac-glycerol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com